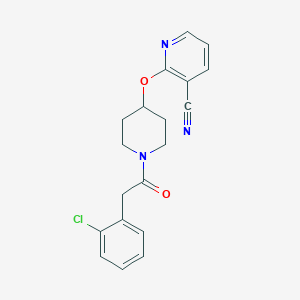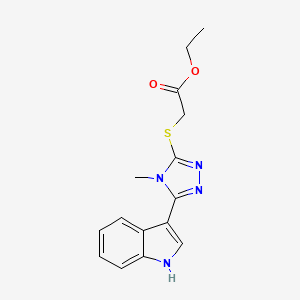
ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
Research on closely related compounds, such as Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, highlights the importance of molecular structure analysis. This compound exhibits a planar 1,2,4-triazoline ring and forms chains through hydrogen bonding in its crystal structure, indicating potential for similar behavior in the subject compound (Karczmarzyk et al., 2012).
Synthesis Techniques
Another study presents a novel synthesis approach for ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, demonstrating the compound's accessibility through three-component reactions. This method offers a streamlined synthesis process that could be applicable to Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate, enhancing its availability for research and development purposes (Nassiri & Milani, 2020).
Crystallography and Molecular Analysis
Further research into triazolyl-indole derivatives, including the subject compound, has been conducted through X-ray crystallography and density functional theory (DFT) studies. These investigations provide insights into the molecular structure, electronic properties, and potential interactions with biological targets, highlighting the compound's relevance in medicinal chemistry and materials science (Boraei et al., 2021).
Corrosion Inhibition
In the field of materials science, novel triazole derivatives, including similar compounds to the subject chemical, have been evaluated as ecological corrosion inhibitors. These studies reveal the compound's potential in protecting metals against corrosion, suggesting applications in industrial maintenance and preservation (Nahlé et al., 2021).
Coordination Polymers
Research involving coordination polymers derived from triazole ligands underscores the compound's utility in creating novel materials. These materials exhibit unique structural properties and potential applications in catalysis, gas storage, and separation processes, indicating the subject compound's relevance beyond pharmaceuticals into materials science (Hu et al., 2016).
Propiedades
IUPAC Name |
ethyl 2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-3-21-13(20)9-22-15-18-17-14(19(15)2)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENLAZRMIMTFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

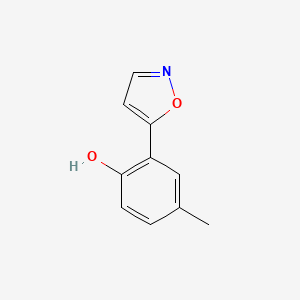
![3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2761233.png)
![(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2761234.png)
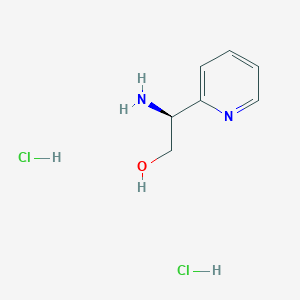
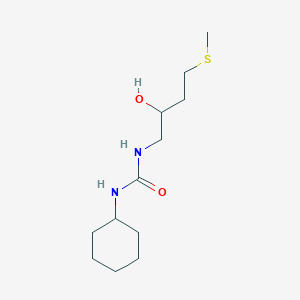
![2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2761239.png)

![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)
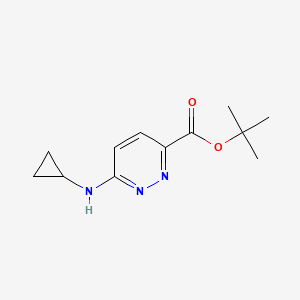
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2761246.png)
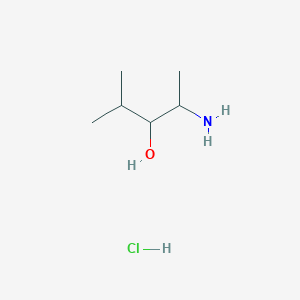
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)
![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)
